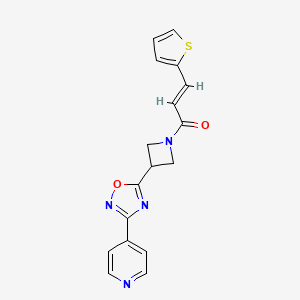
(E)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H14N4O2S and its molecular weight is 338.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that incorporates a variety of functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features several key structural components:
- Pyridine and Oxadiazole Rings : These heterocycles are frequently associated with various biological activities, including antimicrobial and anticancer properties.
- Azetidine Ring : This four-membered ring can influence the compound's interaction with biological targets.
- Thiophene Moiety : Known for its electronic properties, thiophene can enhance the overall biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole core have been documented to show:
- Antibacterial Effects : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have shown activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The incorporation of pyridine and oxadiazole rings has been linked to anticancer activity. Compounds with similar structures have demonstrated:
- Cytotoxic Effects : Various studies report that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antitubercular activity. The most potent compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The presence of a pyridine ring was crucial for enhancing the activity.
Case Study 2: Anticancer Properties
In another study focusing on anticancer properties, compounds with similar structures were tested against various cancer cell lines. The results indicated significant cytotoxicity at low concentrations, suggesting potential for further development as anticancer agents .
Data Summary Table
属性
IUPAC Name |
(E)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15(4-3-14-2-1-9-24-14)21-10-13(11-21)17-19-16(20-23-17)12-5-7-18-8-6-12/h1-9,13H,10-11H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJAIXKUADBPIJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














